beta-Cadinene

Description

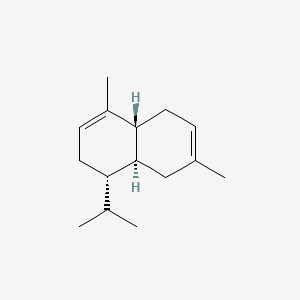

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,8,8a-hexahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-6,10,13-15H,7-9H2,1-4H3/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDOQCCMRDNVAH-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C(CC=C2C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](C1)[C@@H](CC=C2C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024713 | |

| Record name | beta-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-cadinene is a colorless viscous oil. A constituent of various wood oils such as cade oil, cedarleaf oil., Oil with a pleasant odor; Insoluble in water; [HSDB] | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Cadinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

525 °F at 760 mmHg ; 300 °F at 20 mmHg (NTP, 1992), 124 °C AT 9 MM HG, 273.00 to 276.00 °C. @ 760.00 mm Hg | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA-CADINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), INSOLUBLE IN WATER; SLIGHTLY SOLUBLE IN ALCOHOL; SOLUBLE IN ACETONE, PETROLEUM ETHER, HOT CHLOROFORM, 0.08 mg/L @ 18C (exp) | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA-CADINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.9239 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9239 AT 20 °C/4 °C | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA-CADINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OIL | |

CAS No. |

523-47-7 | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | β-Cadinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cadinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadina-3,9-diene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-CADINENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z07LA0GY4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-CADINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of β-Cadinene

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Cadinene, a bicyclic sesquiterpene, is a naturally occurring hydrocarbon found in the essential oils of a wide variety of plants. As a member of the cadinene family of isomers, it is of significant interest to researchers in the fields of phytochemistry, pharmacology, and synthetic chemistry due to its potential biological activities and its role as a chiral building block. This technical guide provides a comprehensive overview of the chemical properties of β-Cadinene, including its physicochemical characteristics, spectral data, and reactivity profile. Detailed experimental methodologies are provided for key analytical techniques, and a representative experimental workflow is visualized to aid in its isolation and characterization.

Chemical and Physical Properties

β-Cadinene is a colorless, viscous oil with a slight, pleasant, woody, and resinous odor.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Experimental Context/Notes |

| Molecular Formula | C₁₅H₂₄ | Determined by mass spectrometry and elemental analysis.[1] |

| Molecular Weight | 204.35 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Colorless viscous oil | Visually observed at room temperature.[1] |

| Odor | Slight pleasant, woody, resinous | Olfactory assessment.[1] |

| Boiling Point | 274-276 °C (at 760 mmHg) | Determined by distillation under atmospheric pressure.[2] A boiling point of 124 °C at 9 mmHg has also been reported.[1] |

| Density | 0.918 - 0.9239 g/cm³ at 20°C | Measured using a pycnometer or density meter.[1][3] |

| Refractive Index | 1.5059 - 1.506 at 20°C | Measured using a refractometer with the sodium D-line.[1][3] |

| Optical Rotation | [α]D²⁰ = -251° | Measured using polarimetry, indicating it is levorotatory.[1] |

| Solubility | Insoluble in water; Soluble in alcohol, acetone, petroleum ether | Determined by miscibility tests with various solvents.[1] |

| Flash Point | > 100 °C (> 212 °F) | Determined by closed-cup flash point testing. |

| Stability | Sensitive to prolonged exposure to light. | [4] Stable under normal storage conditions in the dark and under an inert atmosphere. |

| Reactivity | Reacts vigorously with strong oxidizing agents. Can react exothermically with reducing agents to release hydrogen gas. | [1] |

Spectral Data and Characterization

The structural elucidation of β-Cadinene relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Analysis of Cadinene Isomers:

A detailed protocol for the complete assignment of ¹H and ¹³C NMR spectra of a cadinene isomer, such as δ-Cadinene, typically involves the following steps:

-

Sample Preparation: A sample of the purified cadinene isomer (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the protons.

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum, usually proton-decoupled, is acquired to determine the chemical shifts of the carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals, a series of two-dimensional NMR experiments are conducted:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

-

A similar comprehensive analysis would be required to definitively assign the ¹H and ¹³C NMR spectra of β-Cadinene.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of β-Cadinene in complex mixtures like essential oils.

Experimental Protocol for GC-MS Analysis of β-Cadinene:

-

Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared.

-

Gas Chromatography:

-

Injector: A small volume of the sample (typically 1 µL) is injected into the GC. The injector is heated (e.g., to 250°C) to vaporize the sample. A split or splitless injection mode can be used depending on the sample concentration.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for the separation of sesquiterpenes.

-

Oven Temperature Program: A temperature gradient is applied to the column to separate the components of the mixture based on their boiling points and interactions with the stationary phase. A typical program might be: initial temperature of 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry:

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detector: The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum, which is a fingerprint of the molecule, is compared to a spectral library (e.g., NIST, Wiley) for identification. The retention time of the peak in the chromatogram further aids in the confirmation of the compound's identity when compared to a standard.

Chemical Reactivity

β-Cadinene, as an unsaturated hydrocarbon, exhibits reactivity characteristic of its alkene functional groups.

-

Oxidation: It can be oxidized by strong oxidizing agents, potentially leading to the cleavage of the double bonds and the formation of various oxygenated derivatives.

-

Reduction: The double bonds can be hydrogenated in the presence of a catalyst (e.g., platinum, palladium) to yield the corresponding saturated cadinane skeleton.

-

Addition Reactions: The double bonds can undergo addition reactions with electrophiles such as halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr).

-

Isomerization: Under certain conditions (e.g., acid catalysis), β-Cadinene can undergo isomerization to other cadinene isomers.

-

Sensitivity to Light: Prolonged exposure to light can lead to degradation or rearrangement of the molecule.[4]

Biological Activity and Signaling Pathways

While the biological activities of many sesquiterpenes have been extensively studied, research specifically focused on β-Cadinene is less abundant compared to its isomers like δ-cadinene or other related compounds like β-caryophyllene. However, studies on these related compounds provide valuable insights into the potential pharmacological effects of β-Cadinene.

For instance, δ-cadinene has been shown to induce apoptosis in ovarian cancer cells through a caspase-dependent pathway. The anti-inflammatory properties of other sesquiterpenes are often attributed to their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Given the structural similarity, it is plausible that β-Cadinene may also exhibit anti-inflammatory and other biological activities through modulation of these or similar signaling pathways. However, dedicated research is required to confirm these hypotheses and elucidate the specific molecular mechanisms of β-Cadinene.

Experimental Workflow: Isolation and Characterization of β-Cadinene

The following diagram illustrates a typical experimental workflow for the isolation and characterization of β-Cadinene from a plant source.

Methodology for the Experimental Workflow:

-

Extraction: The essential oil is extracted from the dried and powdered plant material using hydrodistillation. In this process, the plant material is boiled in water, and the resulting steam, carrying the volatile essential oil, is condensed and collected.

-

Fractionation: The crude essential oil, a complex mixture of compounds, is subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is used to elute the compounds. Fractions are collected sequentially.

-

Analysis and Purification:

-

Thin-Layer Chromatography (TLC): The collected fractions are analyzed by TLC to identify those containing compounds with similar retention factors (Rf values) to a β-Cadinene standard, if available.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The fractions of interest are analyzed by GC-MS to confirm the presence and purity of β-Cadinene.

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure β-Cadinene, the enriched fractions can be further purified using preparative HPLC with a suitable column and mobile phase.

-

-

Structural Characterization: The purified β-Cadinene is subjected to a battery of spectroscopic and analytical techniques to confirm its identity and stereochemistry. This includes NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (for accurate mass determination), infrared (IR) spectroscopy (to identify functional groups), and polarimetry (to determine the optical rotation).

Conclusion

β-Cadinene is a well-characterized sesquiterpene with defined chemical and physical properties. While its own biological activities and interactions with signaling pathways are still an emerging area of research, the established knowledge of its isomers and other sesquiterpenes suggests a promising potential for further investigation. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to isolate, identify, and further explore the chemical and biological landscape of this intriguing natural product.

References

Natural Sources of β-Cadinene in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of β-cadinene, a sesquiterpene of interest for its potential pharmacological activities. The document summarizes quantitative data from various studies, details common experimental protocols for its extraction and identification, and provides visualizations of key processes and relationships.

Introduction

β-Cadinene is a bicyclic sesquiterpene found in the essential oils of a wide variety of plants. As a member of the cadinene family of isomers, it contributes to the aromatic profile of many essential oils and has been the subject of research for its potential biological activities. This guide serves as a technical resource for professionals in research and drug development, offering a consolidated view of the natural botanical sources of this compound.

Quantitative Data of β-Cadinene in Essential Oils

The concentration of β-cadinene in essential oils can vary significantly depending on the plant species, geographical origin, part of the plant used, and the extraction method. The following table summarizes the quantitative data for β-cadinene content in various essential oils as reported in scientific literature.

| Plant Family | Plant Species | Plant Part | β-Cadinene Percentage (%) |

| Lamiaceae | Salvia candidissima | Aerial parts | 5.88[1] |

| Melissa officinalis (Melissa) | - | 25.5 | |

| Myrtaceae | Myrciaria floribunda | Fruits | up to 26.84 (as δ-cadinene) |

| Eugenia brejoensis | Leaves | 22.6 (as δ-cadinene)[2] | |

| Cupressaceae | Juniperus oxycedrus (Cade) | Wood | Present, but not quantified[3] |

| Cedrus atlantica (Atlas Cedarwood) | Wood | Present, up to 36.3 (as δ-cadinene)[4][5] | |

| Annonaceae | Xylopia laevigata | - | 6.8 (as δ-cadinene)[6] |

| Annona senegalensis | Stem Bark | 0.4 (as δ-cadinene)[7] | |

| Asteraceae | Ageratina dendroides | Leaves | 9.31 (as δ-cadinene)[8] |

| Verbenaceae | Phyla dulcis | - | 7.2 (as δ-cadinene)[9] |

| Cordia verbenacea | Leaves | 9.0 (as δ-cadinene)[10] | |

| Rutaceae | Spiranthera odoratissima | Flowers | 5.8 (as δ-cadinene)[11] |

| Citrus grandis | Leaves | 7.1 (as α-cadinene)[12] | |

| Apiaceae | Orlaya grandiflora | Fruits | 10.83 (as δ-cadinene)[13] |

Note: The data presented is a summary from various sources and may not be representative of all chemotypes of a given species. Isomeric forms (e.g., δ-cadinene) are noted where specified in the source literature.

Experimental Protocols

The extraction and analysis of β-cadinene from plant sources typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.[14][15][16]

Apparatus:

-

Clevenger-type apparatus

-

Round-bottom flask (distilling flask)

-

Heating mantle

-

Condenser

-

Collection vessel

Procedure:

-

Preparation of Plant Material: The plant material (e.g., leaves, wood, flowers) is collected and, if necessary, air-dried and ground to a powder to increase the surface area for extraction.

-

Distillation: The prepared plant material is placed in the distilling flask and submerged in distilled water. The flask is then heated.

-

Vaporization and Condensation: As the water boils, the steam passes through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor travels into the condenser.

-

Collection: The condenser cools the vapor, turning it back into a liquid. The liquid, a mixture of water and essential oil, is collected in the collection vessel. Due to their different densities and immiscibility, the essential oil will typically form a layer on top of the water and can be separated.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and identifying the individual components of an essential oil.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Typical Operating Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/minute.

-

Final hold: Hold at 240 °C for 10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Component Identification: The identification of β-cadinene is achieved by comparing the mass spectrum and retention index of the unknown peak in the sample chromatogram with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley).

Visualizations

Workflow for Extraction and Analysis of β-Cadinene

Plant Families as Natural Sources of β-Cadinene

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. beta-Cadinene | C15H24 | CID 10657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Essential Oils from Annonaceae Species from Brazil: A Systematic Review of Their Phytochemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical composition, antibacterial and antifungal activities of essential oil from Cordia verbenacea DC leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 15. Hydro Distillation Method [allinexporters.com]

- 16. galbanum.co [galbanum.co]

An In-Depth Technical Guide to the Structure and Stereochemistry of β-Cadinene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of beta-cadinene (β-cadinene), a naturally occurring bicyclic sesquiterpene. The information presented herein is intended for an audience with a strong background in organic chemistry and analytical sciences, particularly those involved in natural product chemistry, pharmacology, and drug development.

Core Structure and Stereochemistry

β-Cadinene, with the IUPAC name (1S,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,8,8a-hexahydronaphthalene , is a member of the cadinene class of sesquiterpenes.[1][2] These compounds are characterized by the cadalane (4-isopropyl-1,6-dimethyldecahydronaphthalene) carbon skeleton.[3]

The structure of β-cadinene is defined by a fused six-membered ring system, an isopropyl group, and two methyl groups. Crucially, its identity and biological activity are dictated by the precise stereochemical arrangement at its three chiral centers and the positions of its two double bonds.

The absolute configuration of the naturally occurring (-)-β-cadinene is (1S, 4aR, 8aS).[1] This configuration defines the cis-fusion of the two rings, with the hydrogen atoms at the bridgehead carbons (4a and 8a) on the same side of the molecule. The isopropyl group at C1 is oriented trans to the adjacent bridgehead hydrogen at C8a.

dot

Caption: 2D structure of (-)-β-Cadinene with stereochemical indicators.

The cadinene family includes several other isomers, such as α, γ, and δ-cadinene, which differ in the position of their double bonds and/or their stereochemistry. Understanding the relationship between these isomers is crucial for accurate identification and for studying structure-activity relationships.

dot

References

The Biosynthesis of Cadinene Sesquiterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadinene sesquiterpenes are a diverse class of bicyclic secondary metabolites found throughout the plant kingdom, playing crucial roles in defense and signaling. Their biosynthesis, originating from the universal precursor farnesyl diphosphate (FPP), is a testament to the elegant efficiency of terpene cyclase enzymes. This guide provides an in-depth examination of the core biosynthetic pathway leading to (+)-δ-cadinene, a key intermediate in the formation of phytoalexins like gossypol in cotton. It details the enzymatic transformation, presents quantitative data on enzyme performance, outlines key experimental protocols for pathway analysis, and provides visual diagrams of the biochemical and experimental workflows.

Introduction to Cadinene Biosynthesis

Sesquiterpenes are a class of terpenoids composed of three isoprene units, giving them a C15 molecular formula. Their synthesis in plants begins with the cyclization of the linear precursor, (2E,6E)-farnesyl diphosphate (FPP). This crucial step is catalyzed by a family of enzymes known as sesquiterpene synthases or cyclases.

The enzyme responsible for the formation of the cadinane skeleton is (+)-δ-cadinene synthase (DCS).[1][2] This enzyme is a member of the lyase family and is central to the biosynthesis of various defense compounds in plants, most notably the phytoalexin gossypol in cotton (Gossypium spp.).[1][2] In cotton, the genes encoding for (+)-δ-cadinene synthase are part of a complex family, which can be divided into cad1-A and cad1-C subfamilies, whose expression is regulated by developmental stage and in response to pathogen attack.[3][4][5]

The Core Biosynthetic Pathway: FPP to (+)-δ-Cadinene

The conversion of the acyclic FPP into the bicyclic (+)-δ-cadinene is a complex, multi-step reaction that occurs within the active site of a single enzyme, (+)-δ-cadinene synthase. The generally accepted mechanism involves several cationic intermediates and significant conformational rearrangements.[1][6]

The key steps are as follows:

-

Isomerization to Nerolidyl Diphosphate (NPP): The reaction is initiated by the metal-dependent ionization of FPP, which then isomerizes to form the enzyme-bound intermediate (3R)-nerolidyl diphosphate (NPP).[1][7]

-

First Cyclization (C1-C10): Following a rotation around the C2-C3 bond, NPP undergoes re-ionization to an allylic cation. This allows for the first ring closure through the formation of a C1-C10 bond, yielding a cis-germacradienyl cation intermediate.[1][6]

-

Hydride Shift: A subsequent 1,3-hydride shift from C2 to C11 occurs, which repositions the positive charge within the 10-membered ring to form the 3Z, 7E-germacryl cation.[1]

-

Second Cyclization (C7-C2): This repositioning facilitates the second and final ring closure, a C7-C2 bond formation, which establishes the characteristic bicyclic cadinane skeleton and forms the cadinyl cation.[1]

-

Deprotonation: The reaction cascade terminates with the abstraction of a proton, typically by the pyrophosphate co-product, to generate the final stable olefin, (+)-δ-cadinene.[1]

Pathway Visualization

The following diagram illustrates the catalytic mechanism of (+)-δ-cadinene synthase, converting FPP into (+)-δ-cadinene.

Caption: Catalytic mechanism of (+)-δ-Cadinene Synthase.

Quantitative and Kinetic Data

The efficiency of (+)-δ-cadinene synthase can be described by its kinetic parameters. While comprehensive data across many species is sparse, studies on recombinant enzymes from Gossypium arboreum provide key insights. The enzyme utilizes both FPP and its isomerized intermediate, NPP, with high efficiency.

| Substrate | Enzyme Source | Kcat/Km | Notes | Reference |

| (E,E)-Farnesyl Diphosphate | Recombinant G. arboreum CDN1-C1 | Stated as highly effective | FPP is the natural physiological substrate. | [8] |

| (3R)-Nerolidyl Diphosphate | Recombinant G. arboreum CDN1-C1 | Stated as equally effective as FPP | Supports NPP as a key intermediate in the reaction mechanism. | [8] |

A study on a purified recombinant CDN synthase (CDN1-C1) showed that when (3RS)-nerolidyl diphosphate was provided as a substrate, the reaction yielded a mixture of products, highlighting the enzyme's potential for promiscuity with non-native substrates.[8]

| Product from (3RS)-NPP Substrate | Percentage of Total Product |

| [8,8,15,15,15-2H5]-CDN | 62.1% |

| [6,6,15,15,15-2H5]-α-bisabolol | 15.8% |

| [4,4,13,13-2H4]-(E)-β-farnesene | 9.8% |

| [6,6,15,15,15-2H5]-(β)-bisabolene | 8.1% |

| Unknowns | 4.2% |

| (Data from Benedict et al., 2001, using deuterated NPP)[8] |

Detailed Experimental Protocols

The study of cadinene biosynthesis involves several key experimental procedures, from enzyme production to product analysis.

Protocol 1: Heterologous Expression and Purification of (+)-δ-Cadinene Synthase

This protocol describes the expression of a recombinant (+)-δ-cadinene synthase, such as CDN1-C1 from G. arboreum, in E. coli for subsequent purification and characterization.[6][8]

-

Cloning: The full-length cDNA sequence for (+)-δ-cadinene synthase is subcloned into a suitable bacterial expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His).

-

Transformation: The expression plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture (e.g., 50 mL LB broth with appropriate antibiotic) and grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of media (e.g., 1 L).

-

Induction: The large culture is grown at 37°C to an optical density (OD600) of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation (e.g., 5,000 x g for 15 min at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, lysozyme, DNase I). Cells are lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation (e.g., 15,000 x g for 30 min at 4°C). The supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA resin). The column is washed with a wash buffer (lysis buffer with 20 mM imidazole). The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Verification: Protein purity and concentration are assessed by SDS-PAGE and a Bradford assay.

Protocol 2: In Vitro Enzyme Assay for Sesquiterpene Synthase Activity

This assay quantifies the enzymatic conversion of FPP to sesquiterpene products.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 5% v/v glycerol).

-

Assay Setup: In a glass vial with a Teflon-lined cap, combine 50-100 µg of purified enzyme with the reaction buffer. Add the substrate, (E,E)-farnesyl diphosphate (FPP), to a final concentration of 10-50 µM.

-

Solvent Overlay: Gently overlay the aqueous reaction mixture with 1 mL of an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene products.

-

Incubation: Incubate the reaction at 30°C for 1-4 hours with gentle shaking.

-

Reaction Termination & Extraction: Stop the reaction by vigorous vortexing for 30 seconds to extract the products into the organic layer. Centrifuge briefly to separate the phases.

-

Sample Preparation for Analysis: Carefully remove the top organic layer and transfer it to a new vial. The sample is now ready for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for characterizing a cadinene synthase.

References

- 1. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]

- 3. sippe.ac.cn [sippe.ac.cn]

- 4. Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression pattern of (+)-δ-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant δ-Cadinene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 1,6-ring closure mechanism for (+)-δ-cadinene synthase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The cyclization of farnesyl diphosphate and nerolidyl diphosphate by a purified recombinant delta-cadinene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-Cadinene: A Technical Overview for Scientific Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-cadinene, a sesquiterpene of significant interest in the scientific community, is a natural bicyclic hydrocarbon. As a constituent of the essential oils of numerous plants, it contributes to their characteristic aroma and has been the subject of research for its potential pharmacological activities. This document provides a comprehensive technical overview of this compound, including its chemical identity, and a summary of its reported biological activities, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound is identified by the following chemical and physical properties:

| Property | Value | Source |

| CAS Number | 523-47-7 | [1] |

| Molecular Formula | C15H24 | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| Appearance | Colorless viscous oil | [1] |

| Odor | Woody, resinous, burnt | [1] |

| Solubility | Insoluble in water | [1] |

Biological Activities and Quantitative Data

This compound and its isomers have been investigated for a range of biological activities. The following tables summarize the key quantitative findings from various studies. It is important to note that much of the detailed cellular research has been conducted on the closely related isomer, delta-cadinene.

Anticancer Activity (delta-Cadinene)

The anticancer effects of delta-cadinene have been evaluated in human ovarian cancer cells (OVCAR-3), demonstrating dose-dependent inhibition of cell growth and induction of apoptosis.[2][3]

| Cell Line | Assay | Concentration | Effect | Reference |

| OVCAR-3 | Cell Viability | 10 µM | Inhibition of cell growth | [4] |

| OVCAR-3 | Cell Viability | 20 µM | Inhibition of cell growth | [4] |

| OVCAR-3 | Cell Viability | 50 µM | Inhibition of cell growth | [4] |

| OVCAR-3 | Cell Viability | 75 µM | Inhibition of cell growth | [4] |

| OVCAR-3 | Cell Viability | 100 µM | Inhibition of cell growth | [4] |

| OVCAR-3 | Apoptosis Assay | 10 µM | 24.8% apoptotic cells | [3] |

| OVCAR-3 | Apoptosis Assay | 50 µM | 37.8% apoptotic cells | [3] |

| OVCAR-3 | Apoptosis Assay | 100 µM | 71.9% apoptotic cells | [3] |

| MDA-MB-231 | Cell Viability | Concentration-dependent | Significant reduction in cell viability | [5] |

| MDA-MB-231 | Invasion Assay | - | Significant inhibition of invasion | [5] |

| MCF10-A | Cell Viability | - | Minimal effects on normal cells | [5] |

Antimicrobial Activity

Essential oils containing delta-cadinene as a major component have shown significant antimicrobial activity against a range of bacteria and fungi.[6]

| Organism | Assay | MIC Value (µL/mL) | Reference |

| Micrococcus luteus | Minimal Inhibitory Concentration | 7.46 | [6] |

| Candida krusei | Minimal Inhibitory Concentration | 9.46 | [6] |

| Escherichia coli | Minimal Inhibitory Concentration | 0.4 | [6] |

| Bacillus cereus | Minimal Inhibitory Concentration | 0.4 | [6] |

| Bacillus subtilis | Minimal Inhibitory Concentration | 0.2 | [6] |

| Penicillium chrysogenum | Minimal Inhibitory Concentration (MIC50) | 28.48 | [6] |

Antioxidant Activity

The antioxidant potential of essential oils rich in cadinene isomers has been demonstrated through various assays.

| Assay | Source | IC50 Value or Inhibition % | Reference |

| DPPH Radical Scavenging | Cedar atlantica Essential Oil (36.3% δ-cadinene) | 81.1% inhibition | [6] |

| DPPH Radical Scavenging | Eupatorium adenophorum Oil | 8.3 µl | [7] |

| β-carotene Bleaching | Eupatorium adenophorum Oil | 4.2 µl | [7] |

Experimental Protocols

Anticancer Activity Evaluation (delta-Cadinene on OVCAR-3 cells)

-

Cell Culture: Human ovarian cancer cells (OVCAR-3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Cell Viability Assay (SRB Assay):

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

Cells were treated with various concentrations of delta-cadinene (0, 10, 20, 50, 75, and 100 µM) for 24 and 48 hours.[4]

-

Post-treatment, cells were fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B (SRB) dye.

-

The protein-bound dye was solubilized with a Tris-base solution, and the absorbance was measured at a suitable wavelength to determine cell viability.[3]

-

-

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

OVCAR-3 cells were treated with delta-cadinene (0, 10, 50, and 100 µM) for 48 hours.[3]

-

Cells were harvested, washed with PBS, and resuspended in binding buffer.

-

Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

-

Western Blotting for Apoptosis Markers:

-

OVCAR-3 cells were treated with delta-cadinene at various concentrations.

-

Total cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against pro-caspase-8, caspase-9, and PARP.

-

After washing, the membrane was incubated with a secondary antibody, and the protein bands were visualized using a chemiluminescence detection system.[3]

-

Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Sample Preparation: A stock solution of the essential oil containing this compound was prepared.[8]

-

Assay Procedure:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol or methanol) was prepared.

-

Different concentrations of the sample were mixed with the DPPH solution.

-

The mixture was incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution was measured at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity was calculated by comparing the absorbance of the sample to that of a control.[8]

-

Signaling Pathway

Proposed Apoptotic Pathway of delta-Cadinene in Ovarian Cancer Cells

The anticancer activity of delta-cadinene in OVCAR-3 cells is mediated through the induction of apoptosis via a caspase-dependent pathway. Treatment with delta-cadinene leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase, resulting in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]

Caption: Proposed caspase-dependent apoptotic pathway induced by delta-cadinene.

Conclusion

This compound and its isomers represent a promising class of sesquiterpenes with a range of biological activities that warrant further investigation. The data presented in this guide, particularly the quantitative anticancer and antimicrobial results, highlight the potential of these compounds in drug discovery and development. The provided experimental protocols offer a foundation for researchers to design and conduct further studies to elucidate the mechanisms of action and explore the therapeutic potential of this compound. As research progresses, a deeper understanding of the specific signaling pathways modulated by this compound will be crucial for its translation into clinical applications.

References

- 1. This compound | C15H24 | CID 10657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of β-Cadinene: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Cadinene, a bicyclic sesquiterpene, is a prominent member of the cadinane family of natural products. First identified from the essential oil of the Cade juniper (Juniperus oxycedrus), its discovery and the subsequent elucidation of its structure represent a significant chapter in the history of terpene chemistry. This technical guide provides an in-depth exploration of the historical context, initial isolation protocols, and early characterization methods of β-Cadinene, offering valuable insights for researchers in natural product chemistry and drug discovery.

Historical Context: The Dawn of Terpene Chemistry

The investigation into the chemical constituents of essential oils flourished in the 19th century. Early chemists, armed with the developing principles of organic chemistry, sought to isolate and characterize the fragrant and often biologically active compounds from various plant sources. The term "terpene," originally used to describe the hydrocarbon components of turpentine, was expanded to encompass a vast class of natural products built from isoprene units.

The pioneering work of chemists like Otto Wallach was instrumental in establishing the foundations of terpene chemistry. His formulation of the "isoprene rule," which posited that terpenoids are constructed from isoprene units, provided a crucial framework for understanding their structures. It was within this exciting era of natural product exploration that the cadinene isomers, including β-Cadinene, were first encountered.

The Initial Discovery and Isolation of Cadinene

The story of cadinene begins with the investigation of the oil of Cade, an essential oil obtained from the wood of Juniperus oxycedrus. While the exact year of the very first isolation of a cadinene isomer is not definitively documented in readily available modern literature, early reports in foundational chemical journals of the mid-to-late 19th century, such as Annalen der Chemie und Pharmacie and Berichte der deutschen chemischen Gesellschaft, describe the characterization of a sesquiterpene hydrocarbon from this source. The name "cadinene" itself is derived from the French name for the juniper, "genévrier cade."

The initial isolation of the mixture of cadinene isomers from Cade oil was a challenging endeavor for chemists of the time, relying on the physical and chemical methods available.

Experimental Protocol: Early Isolation of Cadinene from Cade Oil

The following protocol is a composite representation of the likely methods used in the 19th century for the initial isolation of the cadinene fraction from Juniperus oxycedrus oil.

1. Source Material:

-

Wood of the Cade juniper (Juniperus oxycedrus).

2. Extraction of the Essential Oil:

-

Method: Steam distillation.

-

Procedure: The juniper wood would be chipped or ground and placed in a still. Steam would be passed through the plant material, carrying the volatile essential oils with it. The steam and oil vapor would then be condensed, and the oil, being immiscible with water, would be separated.

3. Fractional Distillation of the Essential Oil:

-

Objective: To separate the hydrocarbon fraction (containing the cadinenes) from the oxygenated components of the oil.

-

Apparatus: A simple distillation apparatus with a fractionating column (likely a basic design with glass beads or rings to improve separation efficiency).

-

Procedure: The crude essential oil was carefully heated. The lower-boiling point monoterpenes would distill first. The fraction boiling in the range of sesquiterpenes (approximately 250-280 °C at atmospheric pressure) was collected. This fraction would contain the mixture of cadinene isomers.

4. Purification of the Cadinene Fraction:

-

Further fractional distillation under atmospheric or reduced pressure was likely employed to obtain a more purified cadinene fraction. The separation of individual isomers like β-Cadinene would have been extremely difficult with the technology of the time and likely resulted in mixtures of isomers.

Early Characterization of β-Cadinene

Once a relatively pure fraction of cadinene was obtained, 19th-century chemists would have employed a variety of chemical and physical methods to characterize it. The determination that cadinene was a bicyclic sesquiterpene with two double bonds was a key early finding.

Experimental Protocols: Early Characterization Methods

1. Elemental Analysis:

-

Objective: To determine the empirical formula.

-

Method: Combustion analysis, a cornerstone of early organic chemistry, would have been used to determine the percentage of carbon and hydrogen. This would have led to the empirical formula C₁₅H₂₄.

2. Determination of Unsaturation:

-

Objective: To determine the number of double bonds.

-

Method 1: Halogen Addition: The cadinene fraction would be reacted with a known amount of bromine or iodine. The amount of halogen consumed would indicate the presence of two double bonds.

-

Method 2: Hydrohalogenation: Reaction with hydrogen halides (HCl or HBr) would yield crystalline dihydrohalide derivatives. The formation of a dihydrochloride or dihydrobromide would confirm the presence of two double bonds.

3. Structural Elucidation through Degradation:

-

Objective: To understand the carbon skeleton.

-

Method: Dehydrogenation: Heating cadinene with sulfur or selenium would lead to dehydrogenation to form an aromatic naphthalene derivative, which was later identified as cadalene (1,6-dimethyl-4-isopropylnaphthalene). This was a crucial step in establishing the bicyclic nature and the carbon skeleton of the cadinane group.

Quantitative Data from Early Studies

Obtaining precise quantitative data from the earliest studies is challenging due to variations in experimental techniques and reporting standards. The following table summarizes the likely physical properties reported for the cadinene fraction in the late 19th and early 20th centuries. It is important to note that these values likely represented a mixture of cadinene isomers.

| Property | Reported Value (Early Studies) |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~275 °C (at atmospheric pressure) |

| Density | ~0.92 g/cm³ at 20 °C |

| Refractive Index | ~1.506 at 20 °C |

Visualization of the Historical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the discovery and characterization process.

Caption: Workflow for the initial isolation of cadinene isomers.

Caption: Early experimental workflow for the characterization of cadinene.

Conclusion

The discovery and initial isolation of β-Cadinene were integral to the broader development of terpene chemistry. The methods employed by 19th-century chemists, though rudimentary by modern standards, laid the essential groundwork for the complete structural elucidation and stereochemical assignment that would follow in the 20th century with the advent of advanced spectroscopic techniques. This historical perspective not only highlights the ingenuity of early natural product chemists but also provides a valuable context for contemporary research into the diverse biological activities and potential therapeutic applications of β-Cadinene and other sesquiterpenes.

An In-depth Technical Guide to the Physical and Chemical Properties of β-Cadinene Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Cadinene, a prominent sesquiterpene hydrocarbon, is a natural bicyclic compound found in the essential oils of a wide variety of plants, including those of the Cedrus, Juniperus, and Pinus genera. As a significant component of many essential oils, β-cadinene contributes to their characteristic woody and aromatic scent profiles. Beyond its olfactory properties, this compound and its isomers have garnered increasing interest within the scientific community for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the physical and chemical properties of β-Cadinene oil, detailed experimental protocols for its characterization, and a visualization of a key biological signaling pathway potentially modulated by this class of molecules.

Physical and Chemical Properties of β-Cadinene

The physical and chemical characteristics of β-Cadinene are crucial for its identification, purification, and application in various research and development contexts. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1][3] |

| Appearance | Colorless to pale yellow viscous oil | [1][4] |

| Odor | Woody, herbaceous, slightly sweet | [3] |

| Boiling Point | 274-275 °C at 760 mmHg | [3] |

| Density | 0.918 g/cm³ at 25 °C | [4] |

| Refractive Index | 1.506 at 20 °C | [4] |

| Optical Rotation | [α]ᴅ²⁰ -251° | [5] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and chloroform | [1] |

| CAS Number | 523-47-7 | [1][3][4] |

| Stability | Stable under normal conditions. May be sensitive to air and light. | [4] |

| Reactivity | As an unsaturated hydrocarbon, it can undergo addition reactions. It is incompatible with strong oxidizing agents. | [4] |

Experimental Protocols

Accurate determination of the physicochemical properties of β-Cadinene is essential for quality control and research purposes. The following section details the methodologies for key analytical experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify β-Cadinene in an essential oil sample.

Methodology:

-

Sample Preparation: Dilute the essential oil sample (1 µL) in a suitable solvent such as hexane or dichloromethane (1 mL) to an appropriate concentration.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.

-

Injection Mode: Split injection with a split ratio of 1:50.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify β-Cadinene by comparing its mass spectrum and retention index with those of a reference standard and/or with data from spectral libraries (e.g., NIST, Wiley). Quantification can be performed using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of β-Cadinene.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified β-Cadinene oil in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Due to the viscous nature of the oil, ensure thorough mixing by vortexing or gentle warming to achieve a homogeneous solution.[6][7][8]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: To aid in complete structural assignment, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and correlation peaks in the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of β-Cadinene.

Determination of Physical Constants

Boiling Point:

-

Method: Use a micro-boiling point apparatus or a Thiele tube.[9][10]

-

Procedure: Place a small amount of the oil in a capillary tube sealed at one end, along with a smaller, inverted capillary tube. Heat the sample in a heating block or oil bath. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary, and then, upon cooling, the liquid is drawn back into the inner tube.

Density:

-

Method: Use a pycnometer or a digital density meter. For viscous liquids, a positive displacement method or dilution with a solvent of known density may be necessary to avoid air bubble entrapment.[11][12]

-

Procedure (Pycnometer): Weigh a clean, dry pycnometer. Fill it with the β-Cadinene oil, ensuring no air bubbles are present, and weigh it again. The density is calculated by dividing the mass of the oil by the volume of the pycnometer.

Refractive Index:

-

Procedure: Calibrate the instrument with a standard of known refractive index. Place a few drops of the oil on the prism, close it, and allow the temperature to equilibrate (typically 20 °C). Read the refractive index from the scale.

Optical Rotation:

-

Procedure: Prepare a solution of β-Cadinene of a known concentration in a suitable solvent (e.g., chloroform). Fill a polarimeter cell of a known path length with the solution. Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm). The specific rotation is calculated using Biot's law.

Biological Activity and Signaling Pathway

While specific signaling pathways for β-Cadinene are not extensively elucidated, studies on its isomers and other sesquiterpenes suggest potential mechanisms of action, particularly in the context of cancer and inflammation. Research on δ-Cadinene, a closely related isomer, has demonstrated its ability to induce apoptosis and cell cycle arrest in cancer cells.[16][17][18] This process is often mediated through the activation of caspases, a family of proteases central to the apoptotic pathway.

The diagram below illustrates a representative signaling pathway for apoptosis and cell cycle arrest that may be influenced by cadinene sesquiterpenes, based on findings for δ-Cadinene.[16]

This proposed mechanism involves the activation of both initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. Concurrently, cadinenes may induce cell cycle arrest, preventing the proliferation of cancer cells. It is important to note that this is a generalized pathway, and the precise molecular targets of β-Cadinene require further investigation.

Conclusion

β-Cadinene is a structurally complex and biologically intriguing natural product. This guide has provided a detailed summary of its key physical and chemical properties, along with robust experimental protocols for its characterization. The visualization of a potential signaling pathway highlights the promising avenues for future research into its pharmacological effects. A thorough understanding of these fundamental characteristics is paramount for researchers and drug development professionals seeking to unlock the full therapeutic potential of β-Cadinene and other related sesquiterpenes. Further studies are warranted to delineate the specific molecular mechanisms underlying the biological activities of β-Cadinene and to explore its potential applications in medicine and beyond.

References

- 1. beta-Cadinene | C15H24 | CID 10657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cadinene - Wikipedia [en.wikipedia.org]

- 3. This compound, 523-47-7 [thegoodscentscompany.com]

- 4. This compound | 523-47-7 [chemicalbook.com]

- 5. This compound | C15H24 | CID 10657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. β-Carotene Inhibits Activation of NF-κB, Activator Protein-1, and STAT3 and Regulates Abnormal Expression of Some Adipokines in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sites.bu.edu [sites.bu.edu]

- 12. s4science.at [s4science.at]

- 13. brainkart.com [brainkart.com]

- 14. dhymedical.com [dhymedical.com]

- 15. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 16. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

beta-Cadinene and its role in plant defense mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-cadinene, a bicyclic sesquiterpene, is a key volatile organic compound produced by a wide array of plants. It plays a pivotal role in the intricate defense systems that plants deploy against herbivores and microbial pathogens. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, its function in plant defense, the signaling pathways that regulate its production, and detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in the fields of plant science, chemical ecology, and drug development.

Chemical Profile

-

Name: this compound

-

Chemical Formula: C₁₅H₂₄[1]

-

Molar Mass: 204.35 g/mol [1]

-

Appearance: Colorless viscous oil[1]

-

Odor: Woody, resinous[1]

-

Solubility: Insoluble in water, soluble in alcohol and other organic solvents.[1]

Biosynthesis of this compound

This compound, like all sesquiterpenes, is synthesized via the mevalonic acid (MVA) pathway or the methylerythritol phosphate (MEP) pathway, which produce the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Three molecules of IPP are sequentially added to DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). The final and committing step in this compound biosynthesis is the cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases, specifically (+)-delta-cadinene synthases.[3] The expression of these synthases is often induced by biotic stress.

Role in Plant Defense

This compound is a crucial component of both constitutive and induced plant defenses. Its primary roles are in deterring herbivores and inhibiting the growth of microbial pathogens.

Anti-herbivore Defense

This compound acts as an effective antifeedant and repellent against a variety of insect herbivores. Its volatile nature allows it to be released into the atmosphere upon tissue damage, where it can act as a signal to both herbivores and their natural enemies. Studies have shown that increased levels of cadinenes and other sesquiterpenes in plants correlate with reduced feeding and developmental success of herbivorous insects.

Antimicrobial Defense

This sesquiterpene also exhibits significant antimicrobial properties, providing a chemical barrier against invading pathogens. It has been shown to be effective against a range of plant pathogenic fungi and bacteria. The lipophilic nature of this compound is thought to allow it to disrupt the cell membranes of microorganisms, leading to cell death.

Signaling Pathways Regulating this compound Production

The production of this compound is tightly regulated by complex signaling networks within the plant, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA). These signaling pathways are activated in response to herbivore and pathogen attacks, respectively.

Jasmonic Acid (JA) Pathway (Herbivore Defense)

Mechanical damage caused by herbivores and the presence of elicitors in their oral secretions trigger a rapid increase in JA levels. This surge in JA leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of defense-related genes, including terpene synthases like (+)-delta-cadinene synthase.[3][4]

Salicylic Acid (SA) Pathway (Pathogen Defense)

In response to pathogen infection, plants often accumulate SA. SA signaling is crucial for activating systemic acquired resistance (SAR). In cotton, it has been demonstrated that SA can induce the expression of (+)-δ-cadinene synthase through the action of the WRKY1 transcription factor.[3] This indicates a direct link between pathogen recognition, SA signaling, and the production of antimicrobial sesquiterpenes.

References

An In-Depth Technical Guide to the Spectral Data Interpretation of β-Cadinene